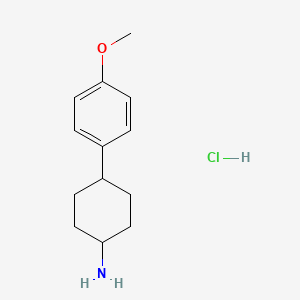
trans-4-(p-Anisyl)cyclohexylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(p-Anisyl)cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of cyclohexylamine, where the amine group is substituted at the trans-4 position with a p-anisyl group (a phenyl group with a methoxy substituent at the para position). This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Anisyl)cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone to trans-4-(p-Anisyl)cyclohexanol: The initial step involves the reaction of cyclohexanone with p-anisylmagnesium bromide (Grignard reagent) to form trans-4-(p-Anisyl)cyclohexanol.
Oxidation to trans-4-(p-Anisyl)cyclohexanone: The alcohol group in trans-4-(p-Anisyl)cyclohexanol is then oxidized to form trans-4-(p-Anisyl)cyclohexanone.
Reductive Amination: The trans-4-(p-Anisyl)cyclohexanone undergoes reductive amination with ammonia or an amine source to form trans-4-(p-Anisyl)cyclohexylamine.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-4-(p-Anisyl)cyclohexylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and conformational analysis due to its rigid cyclohexyl structure.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
- Studied for its potential therapeutic effects in neurological and psychiatric disorders.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with unique properties.
作用機序
The mechanism of action of trans-4-(p-Anisyl)cyclohexylamine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
類似化合物との比較
trans-4-Phenylcyclohexylamine hydrochloride: Similar structure but with a phenyl group instead of a p-anisyl group.
trans-4-Methylcyclohexylamine hydrochloride: Similar structure but with a methyl group instead of a p-anisyl group.
trans-4-Aminocyclohexanol hydrochloride: Similar structure but with a hydroxyl group instead of a p-anisyl group.
Uniqueness:
- The presence of the p-anisyl group in trans-4-(p-Anisyl)cyclohexylamine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds.
- The methoxy substituent in the p-anisyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
特性
CAS番号 |
40504-26-5 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10;/h4-5,8-10,12H,2-3,6-7,14H2,1H3;1H |
InChIキー |
QJXJYWLDLJXOKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


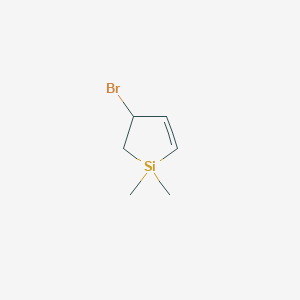
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
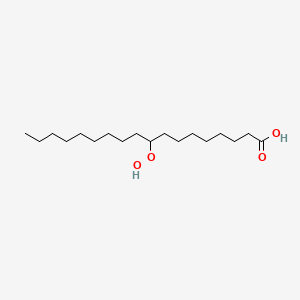
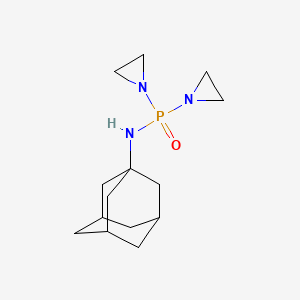


![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
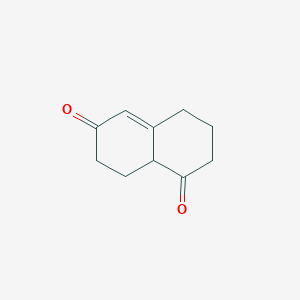

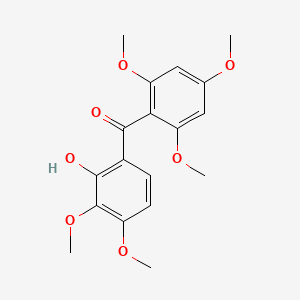
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

